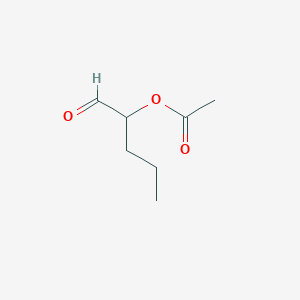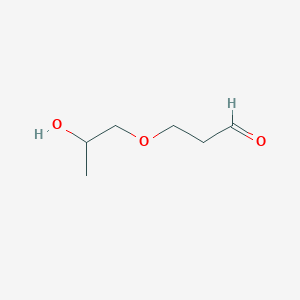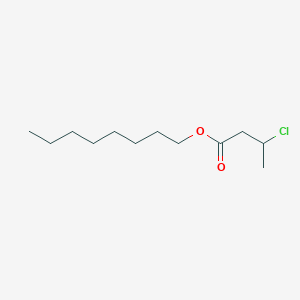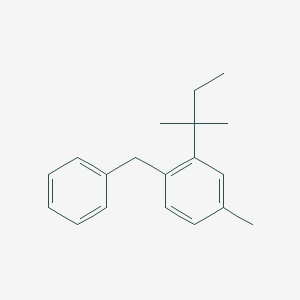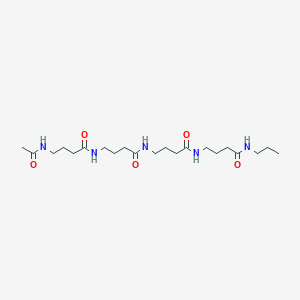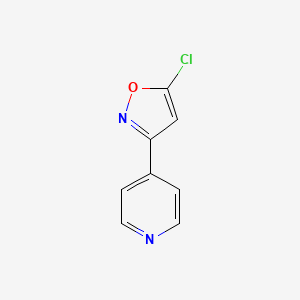
(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone is an aromatic compound characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone typically involves the reaction of 3-bromo-2-chloro-5-nitrobenzoyl chloride with 2-chlorobenzene in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at a moderate level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of (3-Amino-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone.
Oxidation: Formation of (3-Bromo-2-chloro-5-nitrobenzoic acid)(2-chlorophenyl)methanone.
Scientific Research Applications
(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and halogen atoms influences its reactivity and binding affinity to biological molecules. The compound may exert its effects by inhibiting specific enzymes or interacting with cellular receptors, leading to alterations in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-chloro-5-nitrophenyl)(2-methylphenyl)methanone
- (3-Bromo-2-chloro-5-nitrophenyl)(2-fluorophenyl)methanone
- (3-Bromo-2-chloro-5-nitrophenyl)(2-aminophenyl)methanone
Uniqueness
(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
90019-34-4 |
|---|---|
Molecular Formula |
C13H6BrCl2NO3 |
Molecular Weight |
375.0 g/mol |
IUPAC Name |
(3-bromo-2-chloro-5-nitrophenyl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C13H6BrCl2NO3/c14-10-6-7(17(19)20)5-9(12(10)16)13(18)8-3-1-2-4-11(8)15/h1-6H |
InChI Key |
UIAZSOSLCVLZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14377369.png)
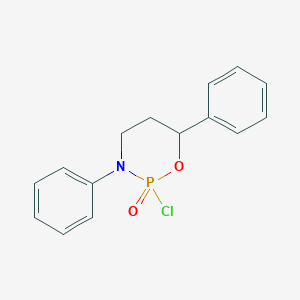
![3-Butenoic acid, 2-[(trichloroacetyl)amino]-](/img/structure/B14377379.png)
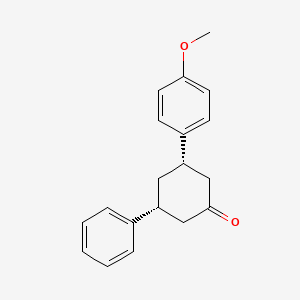
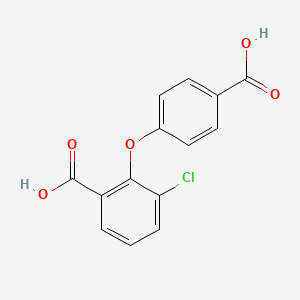
stannane](/img/structure/B14377397.png)
![(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14377428.png)
![1-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14377434.png)
